molecular formula C14H22N2O3S B2760202 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea CAS No. 1396812-45-5

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Cat. No.: B2760202
CAS No.: 1396812-45-5
M. Wt: 298.4
InChI Key: UNRXVIKBZMLPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multiple steps:

    Formation of the Urea Derivative: The initial step often involves the reaction of 4-ethoxyaniline with an isocyanate to form the urea derivative.

    Introduction of the Hydroxy and Methylthio Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various types of chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(ethylthio)propyl)urea: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group on the aromatic ring and the methylthio group on the aliphatic chain differentiates it from similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-19-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-20-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRXVIKBZMLPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.